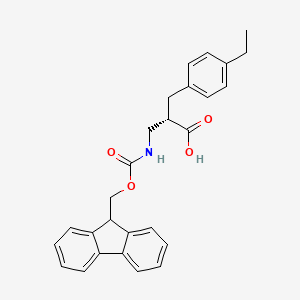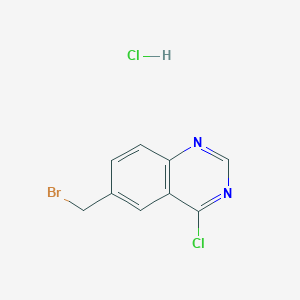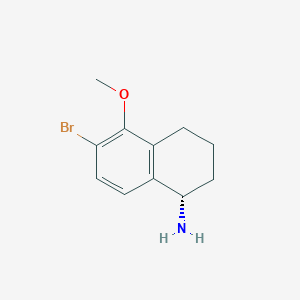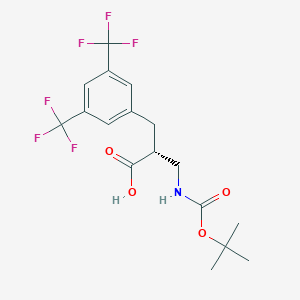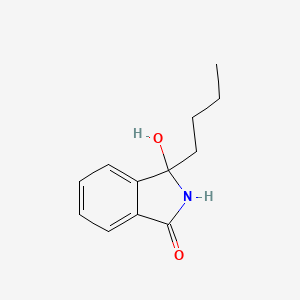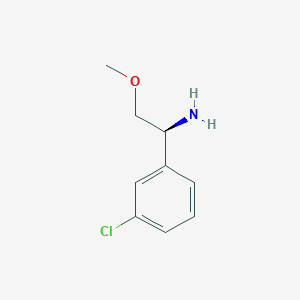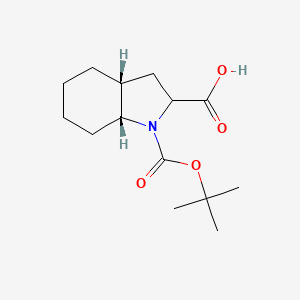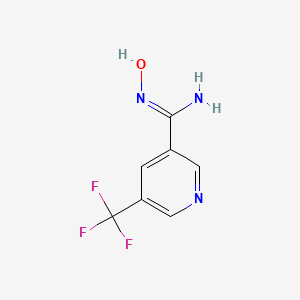![molecular formula C10H7NS2 B12959859 3'-Methyl-[2,2'-bithiophene]-3-carbonitrile](/img/structure/B12959859.png)
3'-Methyl-[2,2'-bithiophene]-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Methyl-[2,2’-bithiophene]-3-carbonitrile is an organic compound belonging to the bithiophene family Bithiophenes are known for their conjugated systems, which make them valuable in various scientific and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methyl-[2,2’-bithiophene]-3-carbonitrile typically involves the coupling of 3-methylthiophene with a suitable nitrile source. One common method is the palladium-catalyzed cross-coupling reaction, which provides high yields and selectivity. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. High-pressure reactors and advanced purification techniques ensure the production of high-purity 3’-Methyl-[2,2’-bithiophene]-3-carbonitrile .
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Methyl-[2,2’-bithiophene]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Brominated derivatives.
Applications De Recherche Scientifique
3’-Methyl-[2,2’-bithiophene]-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 3’-Methyl-[2,2’-bithiophene]-3-carbonitrile involves its interaction with specific molecular targets. The compound’s conjugated system allows it to participate in electron transfer processes, making it effective in applications like organic electronics. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
2,2’-Bithiophene: Lacks the methyl and carbonitrile groups, making it less reactive in certain applications.
3,3’-Dimethyl-2,2’-bithiophene: Features two methyl groups, altering its electronic properties.
3’-Cyano-2,2’-bithiophene: Contains a cyano group but lacks the methyl group, affecting its reactivity and applications.
Uniqueness: 3’-Methyl-[2,2’-bithiophene]-3-carbonitrile’s unique combination of a methyl group and a carbonitrile group enhances its reactivity and versatility in various applications. This makes it a valuable compound in both research and industrial settings .
Propriétés
Formule moléculaire |
C10H7NS2 |
|---|---|
Poids moléculaire |
205.3 g/mol |
Nom IUPAC |
2-(3-methylthiophen-2-yl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C10H7NS2/c1-7-2-4-12-9(7)10-8(6-11)3-5-13-10/h2-5H,1H3 |
Clé InChI |
SXOWXVKDGVYFAG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C2=C(C=CS2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[[3-[(4-boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[(E)-[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B12959794.png)


